![molecular formula C12H15ClO3 B8406159 Methyl [4-(3-chloropropoxy)phenyl]acetate](/img/structure/B8406159.png)
Methyl [4-(3-chloropropoxy)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-(3-chloropropoxy)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(3-chloropropoxy)phenyl]acetate typically involves the esterification of p-(3-chloropropoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-(3-chloropropoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
- p-(3-chloropropoxy)phenylacetic acid. p-(3-chloropropoxy)phenylmethanol.
Substitution: Products depend on the nucleophile used, such as p-(3-azidopropoxy)phenylacetate or p-(3-cyanopropoxy)phenylacetate.
Applications De Recherche Scientifique
Methyl [4-(3-chloropropoxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl [4-(3-chloropropoxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The 3-chloropropoxy group can also interact with cellular components, potentially affecting cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Methyl [4-(3-chloropropoxy)phenyl]acetate can be compared with other similar compounds, such as:
Methyl phenylacetate: Lacks the 3-chloropropoxy group, making it less reactive in certain substitution reactions.
Ethyl[p-(3-chloropropoxy)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl[p-(2-chloropropoxy)phenyl]acetate: The chlorine atom is positioned differently, which can influence the compound’s chemical properties and reactivity.
This compound is unique due to the specific positioning of the 3-chloropropoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
methyl 2-[4-(3-chloropropoxy)phenyl]acetate |
InChI |
InChI=1S/C12H15ClO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 |
Clé InChI |
VTGQWPRIFPILSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)OCCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


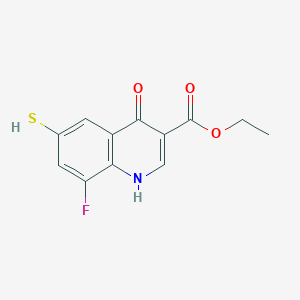
![5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine](/img/structure/B8406094.png)
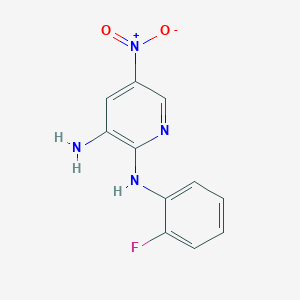
![2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-3H-quinazolin-4-one](/img/structure/B8406110.png)

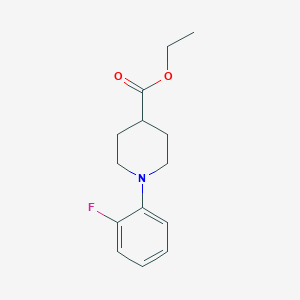
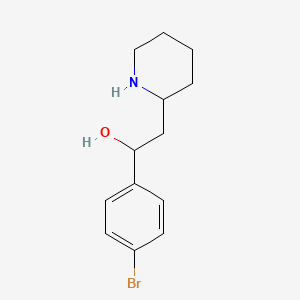


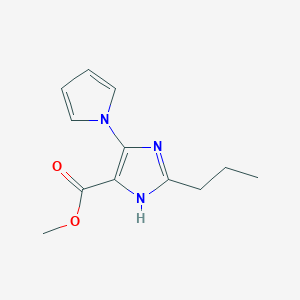

![6-Methoxythieno[3,2-b]pyridine](/img/structure/B8406166.png)

